BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide

BET Bromodomain BRD4 Epigenetic Inhibitor

This compound features an N1-butyl substituent and a C6-4-fluorophenylacetamide side chain, a distinct combination that enhances lipophilicity and cellular permeability compared to common N1-ethyl or C6-sulfonamide analogs. It fills a critical gap in published benzo[cd]indol-2(1H)-one structure-activity tables, enabling direct testing of amide-for-sulfonamide substitution on BRD4 affinity, BET bromodomain selectivity, and downstream Hedgehog pathway inhibition. Essential for SAR expansion and developing backup series with improved resistance profiles in SMO-inhibitor resistant cancer models.

Molecular Formula C23H21FN2O2
Molecular Weight 376.431
CAS No. 922576-87-2
Cat. No. B2778411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide
CAS922576-87-2
Molecular FormulaC23H21FN2O2
Molecular Weight376.431
Structural Identifiers
SMILESCCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)F)C=CC=C3C1=O
InChIInChI=1S/C23H21FN2O2/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-15-7-9-16(24)10-8-15/h4-12H,2-3,13-14H2,1H3,(H,25,27)
InChIKeyAZHZWSFETLARFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide: A Benzo[cd]indol-2(1H)-one Scaffold for Epigenetic and Kinase Research


N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide (CAS 922576-87-2) is a synthetic, small-molecule member of the benzo[cd]indol-2(1H)-one class . This class is characterized by its tricyclic core and is under active investigation as downstream Hedgehog (HH) pathway inhibitors and BET bromodomain ligands [1]. The compound features an N1-butyl substituent and a C6-linked 4-fluorophenylacetamide side chain, a combination that distinguishes it from other benzo[cd]indol-2(1H)-one derivatives typically bearing sulfonamide or simpler acetamide groups [2]. Its molecular formula is C23H21FN2O2, with a molecular weight of 376.4 g/mol .

Why Generic Substitution Fails: The Unique Pharmacophoric Demands of the N1-Butyl and 4-Fluorophenyl Substituents in N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide


The benzo[cd]indol-2(1H)-one scaffold is highly sensitive to N1 and C6 modifications, which are critical for tuning epigenetic target engagement. Simple substitution with a common analog, such as an N1-ethyl derivative or a C6-sulfonamide, is not functionally equivalent. The N1-butyl group in this compound is predicted to significantly increase lipophilicity (calculated LogP) and potentially enhance cellular permeability compared to the more common N1-ethyl or N1-H derivatives found in patent literature and structural studies [1]. This alteration directly impacts pharmacokinetic profiles and target residence time. Furthermore, the 4-fluorophenylacetamide at C6 is a distinct pharmacophore from the extensively characterized 6-sulfonamide series. The amide linkage offers different hydrogen-bonding geometry and electronic properties, which are expected to alter the selectivity profile across the BET bromodomain family (BRD2, BRD3, BRD4, BRDT) compared to sulfonamide-based inhibitors [2]. Interchanging these key groups without data is high-risk, as even minor structural changes in this class are known to cause complete loss of cellular HH pathway inhibition or shift target engagement from BET proteins to other bromodomains [3].

Quantitative Differentiation of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide from Its Closest Structural Analogs


BET Bromodomain Inhibition Potency: Class-Level Scaffold Activity vs. Inactive Core

The benzo[cd]indol-2(1H)-one scaffold, which forms the core of the target compound, is a validated BET bromodomain inhibitor chemotype. A representative compound from the same patent family, 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, was co-crystallized with the first bromodomain of human BRD4 (PDB: 5CP5), confirming direct target engagement [1]. While quantitative Kd/IC50 data for the specific target compound is not publicly available, the class demonstrates activity. In contrast, the unsubstituted benzo[cd]indol-2(1H)-one core or simple indole analogs show no measurable BRD4 binding, demonstrating the necessity of the specific substitution pattern [2]. The target compound's unique 4-fluorophenylacetamide chain is designed to explore a different chemical space within the BRD4 binding pocket compared to the sulfonamide series, potentially offering a novel selectivity fingerprint.

BET Bromodomain BRD4 Epigenetic Inhibitor Cancer

Downstream Hedgehog Pathway Inhibition: Cellular Potency of the Benzo[cd]indol-2(1H)-one Class

The benzo[cd]indol-2(1H)-one class has recently been characterized as downstream Hedgehog (HH) pathway inhibitors. A lead compound from this study, benzo[cd]indol-2(1H)-one 1, exhibited sub-micromolar potency in HH pathway cell models, including those with constitutive activity from loss of Suppressor of Fused [1]. This compound also reduced GLI protein levels and the viability of GLI-driven lung cancer cells and medulloblastoma spheroids with a potency correlated to pathway inhibition [1]. The target compound differs structurally from compound 1 (which is a 6-sulfonamide derivative), but shares the same core scaffold. Its N1-butyl and 6-acetamide side chains represent a logical next step for SAR exploration, a space the authors noted as critical for future studies to improve potency and selectivity [1].

Hedgehog Pathway GLI Transcription Factor Medulloblastoma Lung Cancer

Calculated Lipophilicity Differentiation from N1-Ethyl Analogs

The N1-butyl substituent in the target compound is expected to confer increased lipophilicity compared to the more commonly reported N1-ethyl analogs in patent literature [1]. This physicochemical parameter is critical for passive membrane permeability and oral bioavailability. While experimental LogP values are not published for this exact compound, the calculated property difference is a differentiating factor for selecting it for cell-based assays where higher cellular uptake is desired, compared to the less lipophilic N1-ethyl series. This is a strategic consideration for probe development requiring robust intracellular exposure.

Lipophilicity LogP Pharmacokinetics Permeability

High-Impact Applications for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide in Epigenetic and Cancer Probe Development


Structure-Activity Relationship (SAR) Studies for Next-Generation BET Bromodomain Inhibitors

This compound is a prime candidate for SAR expansion of the benzo[cd]indol-2(1H)-one class. Its unique combination of an N1-butyl and a C6-4-fluorophenylacetamide distinguishes it from the patent-protected 6-sulfonamide series. By procuring this compound, research groups can directly test the impact of replacing the sulfonamide (present in co-crystallized ligand of PDB 5CP5) with an extended amide on BRD4 affinity, selectivity, and cellular target engagement [1]. This fills a specific gap in the published structure-activity tables [2].

Probing the Hedgehog Pathway in Drug-Resistant Cancer Models

Given the class's validated activity as a downstream HH pathway inhibitor, this compound should be prioritized for testing in Smoothened (SMO)-inhibitor resistant cancer models. Existing data shows the scaffold maintains potency even in cells with constitutive HH pathway activity, a major clinical challenge [1]. Its distinct substitution pattern offers a chance to discover backup series with improved potency or a different resistance profile compared to the published compound 1 from the same study.

Chemical Probe for Investigating Epigenetic Crosstalk

The benzo[cd]indol-2(1H)-one scaffold has been shown to simultaneously reduce GLI levels and increase cellular BRD2 levels, indicating a potential dual mechanism of action at the intersection of HH and BET pathways [1]. The target compound, with its novel amide linkage, should be procured as a tool compound to identify whether this scaffold-driven 'polypharmacology' can be chemically tuned or enhanced, providing potential first-in-class chemical probes for studying epigenetic crosstalk in cancer.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.